cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid

Catalog No.
S14275736
CAS No.
M.F
C18H28O8
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis/trans-3-Carbomethoxycyclohexane-1-carboxylic a...

Product Name

cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid

IUPAC Name

(1R,3S)-3-methoxycarbonylcyclohexane-1-carboxylic acid;(1S,3S)-3-methoxycarbonylcyclohexane-1-carboxylic acid

Molecular Formula

C18H28O8

Molecular Weight

372.4 g/mol

InChI

InChI=1S/2C9H14O4/c2*1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2*6-7H,2-5H2,1H3,(H,10,11)/t6-,7+;6-,7-/m10/s1

InChI Key

LWBWWOINELGJDC-NQGSATLHSA-N

Canonical SMILES

COC(=O)C1CCCC(C1)C(=O)O.COC(=O)C1CCCC(C1)C(=O)O

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H](C1)C(=O)O.COC(=O)[C@H]1CCC[C@@H](C1)C(=O)O

Cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring with two functional groups: a carbomethoxy group and a carboxylic acid group. The chemical formula for this compound is C18H28O8C_{18}H_{28}O_8, and it has a molecular weight of 372.41 g/mol. The presence of the carbomethoxy and carboxylic acid groups imparts unique chemical properties, making this compound of interest in various fields, including organic chemistry and medicinal research.

  • Oxidation: This process can convert the compound into corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester group in the compound can be reduced to form alcohols, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, often facilitated by reagents such as thionyl chloride, which converts the carboxylic acid to an acyl chloride, allowing for further substitution reactions .

The synthesis of cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid typically involves:

  • Esterification: A common synthetic route includes reacting cyclohexane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is performed under reflux conditions to ensure complete esterification.
  • Industrial Production: For larger-scale production, continuous flow reactors may be employed to optimize yield and efficiency. Purification methods such as recrystallization or chromatography are used to obtain high-purity products .

Cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid has several notable applications:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
  • Biology: The compound is studied for its potential biological activity and interactions with enzymes.
  • Medicine: It is investigated for therapeutic properties and as a building block in drug development.
  • Industry: Utilized in the production of specialty chemicals and materials .

The interaction studies involving cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid focus on its enzymatic transformations and potential metabolic pathways. The compound's ability to act as a substrate for various enzymes suggests that it may influence metabolic processes, although detailed interaction profiles remain an area for further exploration.

Several compounds share structural similarities with cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid:

Compound NameStructural Features
Trans-3-Carbomethoxycyclohexane-1-carboxylic acidIsomer differing in spatial arrangement
Cyclohexane-1,3-dicarboxylic acidPrecursor in synthesis; contains two carboxyl groups
Cyclohexane-1-carboxylic acidSimpler derivative with only one carboxyl group

Uniqueness

Cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid is unique due to its specific cis configuration, which significantly influences its reactivity and interactions compared to its trans isomer and other related compounds. This configuration can lead to distinct chemical behaviors and biological activities that may not be observed in structurally similar compounds .

The investigation of cyclohexane dicarboxylate derivatives originated in early 20th-century studies on stereoisomerism, with Kurt Alder's foundational work on Diels-Alder adducts providing initial insights into cyclohexane ring conformations. The specific exploration of 3-carbomethoxycyclohexane-1-carboxylic acid isomers gained momentum following the development of modern esterification protocols in the 1980s, which enabled reliable access to both cis and trans configurations through controlled reaction conditions.

A pivotal advancement occurred with the implementation of pyridine-mediated isomerization techniques, allowing interconversion between cis and trans forms at industrial scales. For instance, He Xia Chemical's 2016 protocol demonstrated 71.32% yield in trans-isomer production through potassium hydroxide-assisted monoester hydrolysis, establishing reproducible synthetic routes. Concurrently, NMR spectroscopy advancements permitted precise structural elucidation of these diastereomers, resolving longstanding debates about their axial-equatorial substituent arrangements.

Table 1: Evolution of Synthesis Methods for Cyclohexane Dicarboxylate Derivatives

DecadeMethodCatalyst SystemIsomeric Yield
1980sDirect esterificationH2SO4 in refluxcis: 58%
2000sTransesterificationTi(OiPr)4trans: 65%
2010sIsomerization-hydrolysisPyridine/KOHtrans: 71%
2020sEnzymatic resolutionLipase Bee >99%

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

372.17841785 g/mol

Monoisotopic Mass

372.17841785 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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